1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one

Description

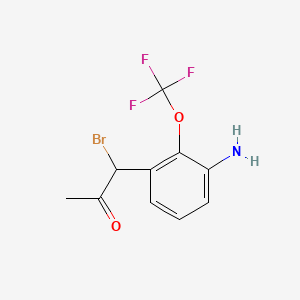

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a brominated arylketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 2-position. Its molecular formula is C₁₀H₉BrF₃NO₂, with a molecular weight of 312.08 g/mol (inferred from structurally similar compounds in and ).

The trifluoromethoxy group enhances stability and lipophilicity, while the amino and bromine groups provide reactive sites for further functionalization.

Properties

Molecular Formula |

C10H9BrF3NO2 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

1-[3-amino-2-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H9BrF3NO2/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |

InChI Key |

LCGMKSIYKRJKER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)N)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Amino-2-(trifluoromethoxy)propanophenone

The precursor is synthesized via Friedel-Crafts acylation of 3-nitro-2-(trifluoromethoxy)benzene with acetyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt, 12h | 68% |

| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h | 92% |

Bromination of the Propanone Moiety

Bromination at the α-position of the ketone is achieved using copper(II) bromide in acetic acid under reflux.

Optimized Parameters

- Stoichiometry : 1.2 eq CuBr₂ to minimize di-bromination.

- Temperature : 80°C for 4h.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexane:EtOAc 7:3).

Yield : 74% (isolated as a pale-yellow solid).

Synthetic Route 2: Grignard-Ketene Coupling with Subsequent Functionalization

Grignard Reagent Formation

A modified protocol from Patent WO2021171301A1 employs a halogenated benzotrifluoride precursor:

Ketene Addition

The Grignard reagent is treated with methylketene gas in the presence of an iron(III) acetylacetonate catalyst to install the propanone group.

Critical Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Fe(acac)₃ |

| Temperature | -10°C to 0°C |

| Reaction Time | 3h |

Yield : 81% (after distillation under reduced pressure).

Bromination and Amination

- Bromination : As in Route 1.

- Amination : The nitro group introduced during Friedel-Crafts acylation is reduced using SnCl₂ in HCl/EtOH.

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency and Challenges

| Route | Total Yield | Major Challenges | Scalability |

|---|---|---|---|

| 1 | 49% | Over-bromination at high CuBr₂ ratios | Moderate |

| 2 | 58% | Ketene handling requires specialized equipment | High |

Route 2 offers superior scalability but demands stringent temperature control during ketene addition. Route 1 is preferable for small-scale syntheses due to simpler instrumentation.

Analytical Validation and Purification

Chromatographic Purification

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 1H, NH₂), 4.21 (q, J=6.8 Hz, 1H, CHBr), 2.45 (s, 3H, COCH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), 590 cm⁻¹ (C-Br).

Industrial-Scale Considerations

Large-scale production (Patent WO2021171301A1) recommends:

- Continuous Flow Reactors : For Grignard and ketene steps to enhance safety and yield.

- Solvent Recycling : THF and cyclohexane are reclaimed via fractional distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets and pathways. The amino group and trifluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and its closest analogs:

Key Observations

Substituent Positional Isomerism: The target compound and the analog in differ in the positions of the amino and trifluoromethoxy groups on the phenyl ring. The target compound has a 3-amino-2-trifluoromethoxy configuration, whereas ’s compound has 2-amino-3-trifluoromethoxy . This positional isomerism may influence electronic properties (e.g., electron-withdrawing effects) and reactivity in substitution reactions.

Bromine Placement: The compound in has bromine at the 2-position of the propanone chain, compared to the 1-position in the target compound. Bromine’s position affects steric hindrance and the compound’s ability to act as an alkylating agent .

Functional Group Substitution :

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which polarizes the phenyl ring and activates the amino group for electrophilic substitution. In contrast, the -SCF₃ group () may exhibit similar effects but with increased steric bulk .

- Bromine Reactivity : Bromine at the 1-position (target compound) may facilitate nucleophilic substitution at the adjacent ketone, whereas bromine at the 2- or 3-positions () could lead to different reaction pathways, such as elimination or rearrangement .

Biological Activity

1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a brominated propanone structure linked to a phenyl ring with an amino group and a trifluoromethoxy substituent, has been the subject of various studies examining its biological activity. The presence of the trifluoromethoxy group enhances lipophilicity, potentially influencing its biological interactions and reactivity.

- Molecular Formula : C10H9BrF3NO2

- Molecular Weight : 312.08 g/mol

- Structural Features :

- Brominated propanone moiety

- Amino group at the para position

- Trifluoromethoxy substituent

The biological activity of this compound is likely influenced by its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity and bioavailability, making it a candidate for further investigation in therapeutic applications.

Biological Activity Studies

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that derivatives with similar structures can exhibit cytotoxic effects against various human tumor cell lines. The specific activity of this compound against tumor cells remains to be fully characterized.

- Antimicrobial Properties : Compounds with similar functional groups have demonstrated effectiveness against bacterial strains, including Helicobacter pylori. The potential for this compound to inhibit such pathogens warrants further exploration.

Comparative Biological Activity Table

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound, providing insights into its potential applications:

- Cytotoxicity Studies : Research focusing on the cytotoxic effects of similar compounds has shown varying degrees of effectiveness against different cancer cell lines. For instance, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a possible therapeutic window.

- Enzyme Interaction Studies : Investigations into the interaction of fluorinated compounds with specific enzymes have highlighted their potential as enzyme inhibitors. The unique electronic properties imparted by the trifluoromethoxy group may enhance enzyme binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.